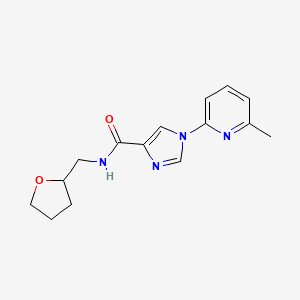
1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality 1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Studies on Functionalization Reactions
Experimental and theoretical studies, such as those conducted by İ. Yıldırım, F. Kandemirli, and E. Demir (2005), involve the functionalization reactions of related compounds, offering insights into how similar chemical structures might be synthesized and modified. These findings could indicate methodologies for modifying the target compound for various applications, including the development of new pharmaceuticals or materials with unique properties (Yıldırım, Kandemirli, & Demir, 2005).
Antiprotozoal Agents
Research into novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents, as presented by M. Ismail et al. (2004), illustrates the potential for compounds with similar structures to be utilized in the treatment of protozoal infections. This work highlights the diverse biological activities these compounds can exhibit and the potential for the target compound to be explored in similar contexts (Ismail et al., 2004).
Modifications to Reduce Metabolism by Aldehyde Oxidase
A. Linton et al. (2011) explored systematic structure modifications to reduce metabolism mediated by aldehyde oxidase (AO) in related compounds. Such studies are crucial for improving the pharmacokinetic profiles of drug candidates, suggesting potential pathways for enhancing the stability and efficacy of the target compound in biological systems (Linton et al., 2011).
Synthesis and Evaluation of Potassium-Competitive Acid Blockers
The work by A. Palmer et al. (2007) on synthesizing and evaluating 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs) demonstrates the pharmaceutical applications of imidazole derivatives. This research indicates the potential for designing compounds with specific therapeutic targets in mind, possibly including the modification of the target compound for similar purposes (Palmer et al., 2007).
DNA Recognition and Gene Expression Control
Research on polyamides containing imidazole and pyrrole, aiming to control gene expression by targeting specific DNA sequences, as studied by Sameer Chavda et al. (2010), provides a glimpse into the biotechnological applications of imidazole derivatives. These findings suggest potential research directions for the target compound in the realm of biotechnology and genetic engineering (Chavda et al., 2010).
Eigenschaften
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-4-2-6-14(18-11)19-9-13(17-10-19)15(20)16-8-12-5-3-7-21-12/h2,4,6,9-10,12H,3,5,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKZPLNCVAHHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

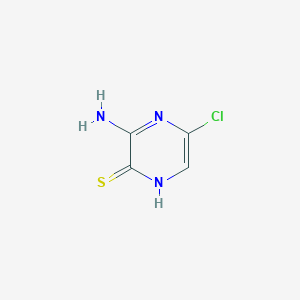

![Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2689747.png)

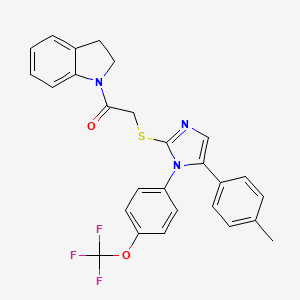
![N-([2,3'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2689752.png)
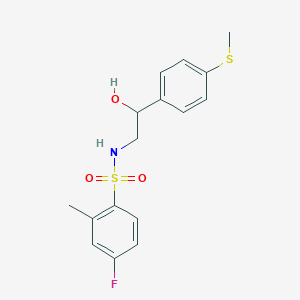

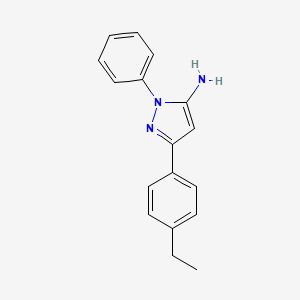
![tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate](/img/structure/B2689757.png)
![N-{2-[1-(2-chloroacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689761.png)
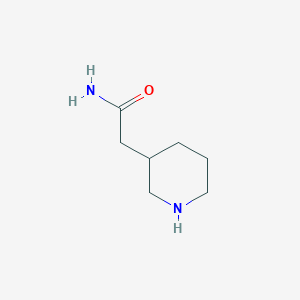
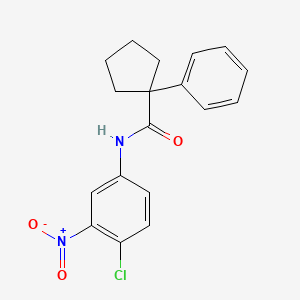
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2689766.png)